2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid
Description
Evolution of Sulfonamide Derivatives in Medicinal Chemistry
The development of this compound represents a milestone in the continuing evolution of sulfonamide chemistry, which began with a revolutionary discovery in the 1930s. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, pioneered by Gerhard Domagk and his team at Bayer AG with the discovery of Prontosil. This breakthrough fundamentally transformed medicine, establishing sulfonamides as the cornerstone of the antibiotic revolution before the clinical introduction of penicillin.
The historical significance of sulfonamides extends beyond their initial application. After the discovery that Prontosil was metabolized in the body to release sulfanilamide as the active agent, an explosion of research led to the development of thousands of derivatives. By 1945, over 5,400 permutations of the sulfanilamide structure had been synthesized, each with modifications aimed at enhancing efficacy or reducing toxicity. This systematic exploration established essential structure-activity relationships that continue to guide modern drug design.
Over eight decades of clinical use, sulfonamides have evolved from primarily antibacterial agents to compounds with diverse therapeutic applications. Modern sulfonamides and their derivatives exhibit antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This functional versatility stems from systematic structural modifications that have expanded their biological targets beyond the original dihydropteroate synthase enzyme inhibition mechanism.
The evolution of sulfonamide derivatives has been characterized by several key trends:
- Progressive structural refinement to enhance selectivity for specific biological targets
- Incorporation of additional functional groups to modify pharmacokinetic properties
- Development of hybrid molecules combining sulfonamide moieties with other pharmacophores
- Exploration of bioisosteric replacements to improve activity profiles
- Application of modern synthetic methodologies to access previously challenging derivatives
This compound exemplifies this evolutionary progression through its incorporation of a fluorine atom—a common medicinal chemistry strategy to improve drug-like properties—and the phenylacetic acid moiety, which distinguishes it from classical antibacterial sulfonamides. This compound represents the ongoing adaptation of the sulfonamide scaffold to meet contemporary challenges in drug discovery, particularly in the development of multi-target agents for complex diseases.
Structural Rationale and Pharmacophoric Features
The molecular architecture of this compound represents a sophisticated design incorporating multiple pharmacophoric elements that contribute to its potential biological activities. At its core lies the sulfonamide functional group, which consists of a central sulfur atom with two doubly bonded oxygens, connected to both a nitrogen atom and an aromatic ring. This arrangement creates a rigid, tetrahedral geometry around the sulfur atom that is crucial for biological recognition.
The compound can be divided into three principal structural components, each serving distinct pharmacological functions:
The 4-Fluorophenyl Moiety : The fluorine substituent at the para position of the phenyl ring introduces significant electronic effects due to fluorine's high electronegativity. This modification alters the electron distribution throughout the molecule, potentially enhancing binding interactions with protein targets. Fluorine substitution is a well-established strategy in medicinal chemistry that can:
- Block metabolic oxidation at vulnerable positions
- Increase lipophilicity and membrane permeability
- Enhance binding affinity through fluorine-specific interactions
- Improve metabolic stability and extend half-life
The Sulfonamide Linkage : The -SO₂NH- group serves as a crucial pharmacophoric element that can form multiple hydrogen bonds. The sulfonyl oxygens act as hydrogen bond acceptors, while the NH group functions as a hydrogen bond donor. This dual capability enables the formation of specific interactions with complementary groups in biological targets. The sulfonamide group is recognized as a non-classical bioisostere of carboxyl groups, phenolic hydroxyl groups, and amide groups, making it versatile in drug design.
The Phenylacetic Acid Portion : This component introduces a carboxylic acid functional group that can participate in ionic interactions with positively charged residues in protein targets. The phenyl ring provides additional opportunities for hydrophobic and π-stacking interactions with aromatic amino acid residues. The α-carbon connecting the phenyl ring to the carboxylic acid group is a stereogenic center, potentially leading to stereoisomers with different biological activities.
The spatial arrangement of these structural elements creates a unique three-dimensional configuration that determines the compound's ability to interact with biological targets. The distance between the aromatic rings, the orientation of the sulfonamide group, and the accessibility of the carboxylic acid all contribute to its binding profile.
A particularly important structural characteristic observed in bioactive sulfonamides is the specific orientation of the sulfonamide group relative to other functional groups. This spatial relationship has been demonstrated to be critical for biological activity in numerous sulfonamide derivatives, suggesting that this compound's therapeutic potential may similarly depend on its precise conformational properties.
The following table summarizes the key pharmacophoric features and their potential biological significance:
| Structural Component | Chemical Features | Potential Biological Role |
|---|---|---|
| 4-Fluorophenyl Ring | Aromatic, contains electronegative F atom | Hydrophobic interactions, electronic effects, metabolic stability |
| Sulfonamide Group | -SO₂NH- linkage, tetrahedral geometry | H-bond formation, bioisosteric replacement, target recognition |
| Phenylacetic Acid | Aromatic ring with carboxylic acid | Ionic interactions, H-bonding, stereoselectivity |
| Overall Conformation | Spatial arrangement of all components | Molecular recognition, binding specificity, pharmacokinetic properties |
Historical Context and Discovery Pathways
The development of this compound must be understood within the broader historical narrative of sulfonamide chemistry, which began with a transformative discovery in the early 20th century. The sulfonamide story commenced in 1932 when Gerhard Domagk and his research team at Bayer AG initiated experiments with coal-tar dyes, believing they might preferentially bind to bacteria and parasites to combat harmful organisms in the body. After years of methodical investigation testing hundreds of dyes, they discovered Prontosil, a red dye with remarkable efficacy against bacterial infections in mice.
This breakthrough was followed by a pivotal discovery in 1935 when researchers at the Pasteur Institute, led by Ernest Fourneau, determined that Prontosil was metabolically transformed in the body into sulfanilamide, the actual active compound. This finding established the fundamental understanding of "bioactivation" and revealed that the relatively simple sulfanilamide structure was responsible for the observed antibacterial activity.
The discovery of sulfanilamide's efficacy sparked what has been termed the "sulfa craze," with hundreds of manufacturers producing numerous sulfonamide derivatives in the late 1930s. This period of rapid development was accompanied by significant medical successes, including saving the lives of prominent figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. These compounds were also extensively used during World War II, with American soldiers carrying sulfa powder in their first-aid kits to prevent wound infections.
While the specific development pathway for this compound is not explicitly documented in the available literature, its synthesis most likely emerged from systematic efforts to create specialized sulfonamide derivatives with modified properties. The synthetic pathway for sulfonamides generally follows a well-established route:
The synthesis typically begins with benzene, which undergoes sequential transformations:
- Nitration to form nitrobenzene
- Reduction to produce anilinium ion
- Conversion to aniline
- Acetylation to form acetanilide
- Reaction with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride
- Reaction with ammonia to form 4-acetamidobenzene sulphonamide
- Hydrolysis to generate 4-aminobenzenesulfonamide (sulfanilamide)
For the synthesis of this compound specifically, this pathway would require modifications to incorporate:
- The fluorine substituent on the phenyl ring
- The phenylacetic acid moiety through appropriate coupling reactions
The most common method for synthesizing sulfonamides involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which typically produces higher yields compared to alternative approaches. In the case of this compound, this would likely involve the reaction between 4-fluorobenzenesulfonyl chloride and 2-amino-2-phenylacetic acid (phenylglycine).
The compound's development represents the continuing evolution of sulfonamide chemistry from primarily antibacterial applications to a diverse range of potential therapeutic targets. Modern approaches to sulfonamide synthesis include microwave-assisted methods, metal-catalyzed reactions, and other advanced techniques aimed at improving efficiency and selectivity. These methodological advances have facilitated the creation of increasingly sophisticated sulfonamide derivatives, including this compound, with potential applications extending beyond traditional antibacterial uses.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYJUVZFLCNBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333328 | |
| Record name | [(4-Fluorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-49-6 | |
| Record name | [(4-Fluorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117309-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The sulfonamide bond forms via nucleophilic substitution, where the amine group of phenylglycine attacks the electrophilic sulfur atom in 4-fluorophenylsulfonyl chloride. The reaction proceeds under alkaline conditions to deprotonate the amine, enhancing its nucleophilicity. A simplified mechanism is shown below:
Comparative Analysis of Synthetic Routes
Critical Parameter Optimization
Solvent Systems
Temperature and Time
-
Room Temperature (20–25°C) : Ideal for minimizing side reactions.
-
Extended Stirring (24–48 hours) : Ensures complete conversion, especially for sterically hindered substrates.
Base Selection
-
Sodium Bicarbonate : Mild base prevents excessive hydrolysis of sulfonyl chloride.
-
Potassium Hydroxide : Higher basicity accelerates reaction but risks saponification of ester intermediates.
Scalability and Industrial Relevance
The nucleophilic substitution method is favored for large-scale production due to its simplicity and compatibility with continuous flow reactors. Patent data emphasizes the importance of recycling solvents (e.g., acetone) and optimizing neutralization steps to reduce waste .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
FPA has shown promising results in preclinical studies as an anticancer agent. Research indicates that compounds with sulfonamide groups can inhibit certain enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that FPA can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against cancers such as breast and prostate cancer .
2. Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been investigated. Studies have reported that FPA can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the modulation of signaling pathways associated with inflammation .
3. Enzyme Inhibition
FPA acts as an inhibitor for specific enzymes, including carbonic anhydrases and certain proteases. This inhibition can be leveraged in drug design to develop more effective treatments for conditions where these enzymes play a critical role, such as glaucoma and certain types of cancer .
Biochemical Tool
FPA is utilized in biochemical research as a tool for studying protein interactions and enzyme activities. Its ability to selectively inhibit target proteins allows researchers to dissect complex biological pathways and understand disease mechanisms better.
Case Study: Enzyme Inhibition
A notable study demonstrated that FPA effectively inhibited carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The inhibition of CA IX by FPA led to decreased tumor growth in xenograft models, highlighting its potential utility in cancer therapy .
Applications in Materials Science
1. Polymer Chemistry
FPA can be incorporated into polymer matrices to enhance their properties. Its sulfonamide functionality allows for improved interaction with other polymer components, leading to materials with enhanced mechanical strength and thermal stability.
2. Coatings and Adhesives
Due to its chemical properties, FPA is being explored as an additive in coatings and adhesives to improve adhesion characteristics and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition of enzymes related to inflammation or pain signaling.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The primary structural variations among analogs lie in the substituents on the phenyl ring of the sulfonyl group. Key analogs include:
Key Observations :
- Electronic Effects : Fluorine’s electronegativity increases the sulfonyl group’s electron-withdrawing nature, enhancing acidity compared to methyl or methoxy substituents. This may improve solubility in polar solvents .
- However, direct data are unavailable .
- Synthesis: All analogs are synthesized via sulfonylation of 2-amino-2-phenylacetic acid with substituted benzenesulfonyl chlorides .
Biological Activity
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid, also known as 4-Fluorobenzenesulphamido-2-phenylacetic acid , is a compound with a molecular formula of and a molecular weight of 309.32 g/mol . This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory and antitumor properties.
- Molecular Formula :
- Molecular Weight : 309.32 g/mol
- Melting Point : 179–181 °C
- CAS Number : 117309-49-6
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF and IL-17, which are crucial in inflammatory pathways. For instance, PDE4 inhibitors have been shown to elevate intracellular cAMP levels, leading to reduced expression of these cytokines .
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. In vitro analyses have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving the disruption of cell cycle progression and induction of apoptosis. The selective cytotoxicity observed in tumor cells compared to normal cells indicates a promising therapeutic window .
Study 1: Cytotoxicity on Cancer Cell Lines
A study demonstrated that derivatives of sulfonamide compounds, including those structurally related to this compound, displayed significant cytotoxic effects on MDA-MB-231 breast cancer cells. The mechanism was linked to interactions with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Study 2: In Vivo Efficacy
In vivo studies involving animal models have shown that the administration of this compound can inhibit tumor growth in xenograft models. The compound's efficacy appears to be dose-dependent, with higher doses correlating with greater tumor suppression .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-amino-2-phenylacetic acid derivatives with 4-fluorophenylsulfonyl chloride. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize byproducts. For structurally similar compounds, sodium salts of 4-fluorophenyl sulfinic acid have been used as intermediates in sulfonylation reactions under controlled pH and temperature . Deuterated analogs (e.g., α,α-d2 phenylacetic acid derivatives) may require deuterated reagents and anhydrous conditions to ensure isotopic purity .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Analyze the H and F NMR spectra to confirm the presence of the 4-fluorophenyl group (e.g., fluorine coupling patterns) and the sulfonamide moiety (NH proton resonance ~10–12 ppm) .
- LC-MS/MS : Use high-resolution mass spectrometry to verify molecular weight (e.g., [M+H] ion) and detect potential impurities, leveraging protocols established for fluorinated alternatives like PFAS derivatives .
- IR : Identify sulfonamide N–H stretching (~3300 cm) and S=O asymmetric/symmetric vibrations (~1350–1150 cm) .
Q. What are the critical solubility and stability considerations for this compound?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical for sulfonamides. Stability studies should assess hydrolysis under acidic/basic conditions (e.g., pH 2–12 at 25–60°C). For long-term storage, keep at –20°C in desiccated environments to prevent sulfonamide bond degradation .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing racemization?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysis during the sulfonylation step. For example, (R)- or (S)-configured starting materials (e.g., D-4-fluorophenylglycine derivatives) can preserve stereochemistry . Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is recommended to detect racemization early .
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer : Perform single-crystal X-ray diffraction to obtain definitive bond lengths/angles, comparing results with DFT-optimized structures. For sulfonamide derivatives, discrepancies often arise in sulfonyl group geometry (e.g., S–N bond length variations >0.05 Å), requiring iterative refinement of computational parameters .
Q. What mechanistic insights explain side reactions during synthesis?
- Methodological Answer : Use kinetic studies (e.g., in situ FTIR or NMR) to identify intermediates. For example, competing hydrolysis of the sulfonyl chloride reagent may occur if moisture is present, forming 4-fluorophenylsulfonic acid. Quenching experiments with NaHCO or molecular sieves can suppress this pathway .
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Inhibition : Test against target enzymes (e.g., proteases or hydrolases) using fluorometric or colorimetric substrates. The 4-fluorophenyl group may enhance binding via hydrophobic interactions, as seen in sulfonamide-based inhibitors .
- Cellular Uptake : Employ radiolabeled (e.g., F) analogs or fluorescent probes to track intracellular distribution via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
